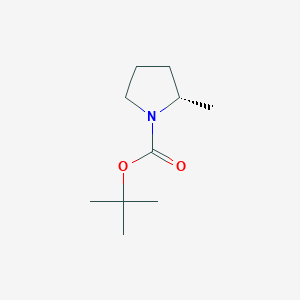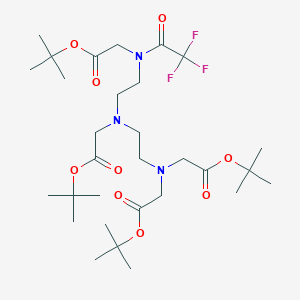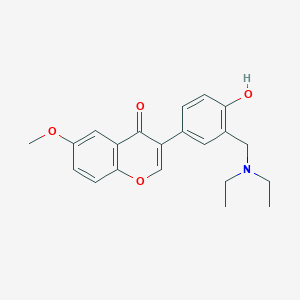
7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavone, also known as methoxyisoflavone, is a synthetic compound that belongs to the flavonoid family. Methoxyisoflavone has been studied for its potential benefits in enhancing muscle growth and bone density, making it a popular supplement in the fitness industry. In
Mechanism of Action
The exact mechanism of action of 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone is not fully understood. It is thought to work by increasing the activity of mTOR, a protein that plays a key role in regulating protein synthesis in muscle cells. Methoxyisoflavone may also work by increasing the activity of IGF-1, a hormone that promotes muscle growth and bone density.
Biochemical and Physiological Effects:
Methoxyisoflavone has been shown to have a number of biochemical and physiological effects. It increases protein synthesis and decreases protein breakdown in muscle cells, leading to an increase in muscle mass. It also stimulates osteoblast activity and inhibits osteoclast activity, leading to an increase in bone density. Methoxyisoflavone has also been shown to have antioxidant properties and to reduce inflammation.
Advantages and Limitations for Lab Experiments
Methoxyisoflavone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. It is also stable and has a long shelf life, making it easy to store and transport. However, there are also limitations to using 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone in lab experiments. It can be expensive to synthesize, and there may be variations in the purity and quality of different batches of the compound.
Future Directions
There are several areas of future research that could be explored with 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone. One area is the potential use of 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone in treating osteoporosis, a condition characterized by low bone density. Another area is the potential use of 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone in treating muscle wasting conditions, such as sarcopenia. Additionally, further research could be done to better understand the mechanism of action of 7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone and to explore its potential use in other areas of medicine.
Synthesis Methods
Methoxyisoflavone is synthesized through a series of chemical reactions, starting with the reaction of 4'-hydroxyisoflavone with dimethyl sulfate to form 4'-7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone. This is followed by the reaction of 4'-7-Methoxy-4'-hydroxy-3'-diethylaminomethylisoflavoneavone with diethylamine and formaldehyde to form 7-methoxy-4'-hydroxy-3'-diethylaminomethylisoflavone.
Scientific Research Applications
Methoxyisoflavone has been studied for its potential benefits in enhancing muscle growth and bone density. It has been shown to increase protein synthesis and decrease protein breakdown in muscle cells, leading to an increase in muscle mass. Methoxyisoflavone has also been shown to increase bone density by stimulating osteoblast activity and inhibiting osteoclast activity.
properties
CAS RN |
129596-76-5 |
|---|---|
Molecular Formula |
C21H23NO4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[3-(diethylaminomethyl)-4-hydroxyphenyl]-6-methoxychromen-4-one |
InChI |
InChI=1S/C21H23NO4/c1-4-22(5-2)12-15-10-14(6-8-19(15)23)18-13-26-20-9-7-16(25-3)11-17(20)21(18)24/h6-11,13,23H,4-5,12H2,1-3H3 |
InChI Key |
QUXDJIXHTKFBTG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=C(C=C3)OC)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=C(C=C3)OC)O |
Other CAS RN |
129596-76-5 |
synonyms |
7-methoxy-4'-hydroxy-3'-diethylaminomethylisoflavone 7-MHDF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



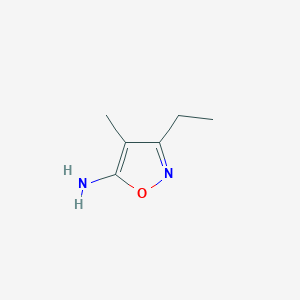
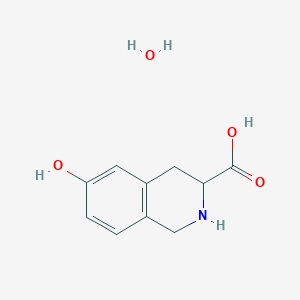
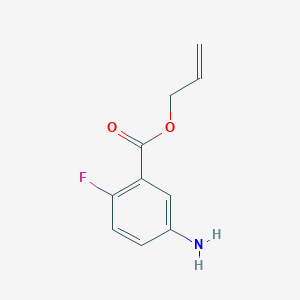
![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)
![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)
![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)


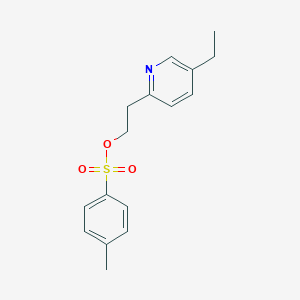

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)

